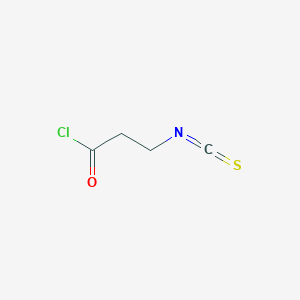

3-Isothiocyanatopropanoyl chloride

Description

Conceptual Framework and Structural Significance of 3-Isothiocyanatopropanoyl chloride

The significance of this compound in organic synthesis stems from its unique bifunctional nature. The molecule contains two distinct reactive sites: an acyl chloride group (-COCl) and an isothiocyanate group (-NCS) separated by a three-carbon backbone. This arrangement allows for a variety of selective chemical transformations, making it a versatile building block.

The acyl chloride is a highly reactive functional group, readily undergoing nucleophilic acyl substitution with a wide range of nucleophiles such as alcohols, amines, and thiols to form esters, amides, and thioesters, respectively. The isothiocyanate group, a heterocumulene, is also electrophilic at the central carbon atom and is susceptible to attack by nucleophiles, most commonly primary and secondary amines, to yield thiourea (B124793) derivatives. arkat-usa.org The presence of both of these functionalities within the same molecule opens up possibilities for stepwise or one-pot reactions to construct diverse chemical scaffolds.

The synthesis of acyl isothiocyanates is typically achieved through the reaction of the corresponding acyl chloride with a thiocyanate (B1210189) salt, such as potassium or ammonium (B1175870) thiocyanate. arkat-usa.orgresearchgate.net In the case of this compound, its synthesis would plausibly involve the reaction of 3-chloropropionyl chloride with a thiocyanate salt. mdpi.com Research has shown that such reactions can be facilitated by phase transfer catalysis, which can lead to high yields of the desired acyl isothiocyanate. tandfonline.com

Table 1: Physicochemical Properties of this compound (Predicted)

| Property | Value |

| Molecular Formula | C4H4ClNOS |

| Molar Mass | 149.60 g/mol |

| Appearance | Expected to be a colorless to pale yellow liquid |

| Boiling Point | Estimated to be in the range of 180-200 °C |

| Solubility | Likely soluble in aprotic organic solvents like THF, CH2Cl2, and acetonitrile |

Note: The properties in this table are predicted based on the chemical structure and data for similar compounds, as specific experimental data for this compound is not widely available.

Research Trajectories and Academic Relevance of this compound

The academic relevance of this compound lies in its potential as a precursor for the synthesis of various heterocyclic compounds. The dual reactivity of the molecule allows for intramolecular cyclization reactions, leading to the formation of ring structures containing nitrogen and sulfur. For instance, reaction with a dinucleophile could lead to the formation of six-membered thiazinane derivatives. mdpi.com

Research into acyl isothiocyanates has demonstrated their utility in multicomponent reactions, where three or more reactants combine in a single synthetic operation to form a complex product. nih.gov This approach is highly valued in medicinal chemistry and drug discovery for the rapid generation of libraries of diverse compounds. This compound could serve as a key component in such reactions, enabling the synthesis of novel thiophene (B33073) derivatives and other heterocyclic systems. nih.gov

Furthermore, the isothiocyanate moiety is a well-known pharmacophore present in a number of biologically active natural products and synthetic compounds. The ability to incorporate this functional group into larger molecules via the acyl chloride handle of this compound makes it a compound of interest for the development of new therapeutic agents. The reactivity of acyl isothiocyanates with amines to form acylthioureas is a particularly important transformation, as acylthiourea derivatives are known to exhibit a wide range of biological activities. google.com

Table 2: Spectroscopic Data for Acyl Isothiocyanates (Typical Ranges)

| Spectroscopic Technique | Characteristic Peak/Signal |

| Infrared (IR) Spectroscopy | Strong, characteristic absorption for the -N=C=S group around 1990 cm⁻¹ and for the C=O group around 1730 cm⁻¹ |

| ¹³C NMR Spectroscopy | Resonances for the carbonyl carbon (δ ≈ 160-170 ppm) and the isothiocyanate carbon (δ ≈ 130-140 ppm) |

| ¹H NMR Spectroscopy | Signals corresponding to the protons on the propane (B168953) backbone, with chemical shifts influenced by the adjacent electron-withdrawing groups |

Note: The data in this table represents typical spectroscopic features for acyl isothiocyanates and can be used to characterize this compound. tandfonline.com

Structure

2D Structure

3D Structure

Properties

CAS No. |

43199-15-1 |

|---|---|

Molecular Formula |

C4H4ClNOS |

Molecular Weight |

149.60 g/mol |

IUPAC Name |

3-isothiocyanatopropanoyl chloride |

InChI |

InChI=1S/C4H4ClNOS/c5-4(7)1-2-6-3-8/h1-2H2 |

InChI Key |

GUSMJMJXWWBKKF-UHFFFAOYSA-N |

Canonical SMILES |

C(CN=C=S)C(=O)Cl |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 Isothiocyanatopropanoyl Chloride

Established Synthetic Routes for 3-Isothiocyanatopropanoyl chloride and its Precursors

The traditional and most common route to this compound involves a two-step process: the synthesis of the precursor, 3-isothiocyanatopropanoic acid, followed by its conversion to the corresponding acyl chloride.

Thionyl Chloride-Mediated Acyl Chloride Formation

The conversion of carboxylic acids to acyl chlorides is a fundamental transformation in organic synthesis, with thionyl chloride (SOCl₂) being a widely employed reagent for this purpose. chemguide.co.uklibretexts.orgmasterorganicchemistry.com The reaction of 3-isothiocyanatopropanoic acid with thionyl chloride provides this compound. This reaction proceeds via the conversion of the carboxylic acid's hydroxyl group into a chlorosulfite intermediate, which is a superior leaving group. The subsequent nucleophilic attack by the chloride ion on the carbonyl carbon leads to the formation of the acyl chloride, with the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), being gaseous, which helps to drive the reaction to completion. masterorganicchemistry.comlibretexts.org

The general reaction is as follows:

R-COOH + SOCl₂ → R-COCl + SO₂ + HCl

In the context of this compound, the 'R' group is 3-isothiocyanatopropyl. Care must be taken during this step to avoid unwanted side reactions with the isothiocyanate group, although it is generally stable under these conditions. The reaction is typically carried out in an inert solvent, and the excess thionyl chloride can be removed by distillation. orgsyn.org

Precursor Design and Synthesis for Isothiocyanate Functionalization

The key precursor for the synthesis of this compound is 3-isothiocyanatopropanoic acid. This precursor is most commonly synthesized from β-alanine (3-aminopropanoic acid). The conversion of the primary amine group of β-alanine into an isothiocyanate can be achieved through various methods.

One of the most established methods involves the use of thiophosgene (B130339) (CSCl₂). The primary amine reacts with thiophosgene in the presence of a base to form the corresponding isothiocyanate. google.com

Another common method for the synthesis of isothiocyanates from primary amines is the reaction with carbon disulfide (CS₂) in the presence of a base, such as triethylamine (B128534), to form a dithiocarbamate (B8719985) salt. This salt is then treated with a desulfurizing agent, like a heavy metal salt or an oxidizing agent, to yield the isothiocyanate. sigmaaldrich.commatrix-fine-chemicals.comchemicalbook.com

Emerging and Sustainable Synthetic Approaches for this compound

Recent research has focused on developing more environmentally friendly and efficient methods for the synthesis of both acyl chlorides and isothiocyanates, which can be applied to the synthesis of this compound.

For acyl chloride synthesis, alternatives to thionyl chloride are being explored to avoid the generation of corrosive HCl and SO₂. One such approach is the use of oxalyl chloride, which also produces gaseous byproducts but can sometimes offer milder reaction conditions. researchgate.net Catalytic methods for the direct conversion of carboxylic acids to acyl chlorides are also gaining traction as they reduce the amount of stoichiometric reagents required.

In the realm of isothiocyanate synthesis, significant efforts have been made to replace toxic reagents like thiophosgene. Green chemistry approaches include the use of elemental sulfur in combination with various catalysts. sigmaaldrich.com For instance, the synthesis of isothiocyanates from amines and carbon disulfide can be achieved using sodium persulfate (Na₂S₂O₈) in water, offering a more sustainable and practical procedure. sigmaaldrich.com Electrochemical methods for the synthesis of isothiocyanates from primary amines and carbon disulfide are also emerging as a mild and high-yielding alternative. chemicalbook.com Another green approach involves the use of di-tert-butyl dicarbonate (B1257347) for the desulfurization of dithiocarbamates. merckmillipore.com

Optimization of Reaction Parameters and Yields in this compound Synthesis

The optimization of reaction parameters is crucial for maximizing the yield and purity of this compound. Key parameters to consider include the choice of solvent, reaction temperature, and the molar ratio of reactants.

For the thionyl chloride-mediated conversion of 3-isothiocyanatopropanoic acid, the reaction is often carried out in an inert solvent like dichloromethane (B109758) or chloroform. The temperature is typically controlled to prevent potential side reactions, often starting at a low temperature and gradually warming to room temperature or refluxing gently. orgsyn.org The molar ratio of thionyl chloride to the carboxylic acid is a critical factor. While a slight excess of thionyl chloride is often used to ensure complete conversion, a large excess should be avoided to simplify purification.

In the synthesis of the precursor, 3-isothiocyanatopropanoic acid, the choice of base and solvent can significantly impact the yield. For the reaction of β-alanine with thiophosgene, an organic base like triethylamine is commonly used in an inert solvent. The reaction temperature is also carefully controlled to manage the exothermic nature of the reaction.

Below is a hypothetical data table illustrating the effect of varying reaction conditions on the yield of this compound from 3-isothiocyanatopropanoic acid and thionyl chloride, based on general principles of acyl chloride synthesis.

Table 1: Hypothetical Optimization of this compound Synthesis

| Entry | Molar Ratio (Acid:SOCl₂) | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | 1:1.1 | Dichloromethane | 0 to 25 | 2 | 85 |

| 2 | 1:1.5 | Dichloromethane | 0 to 25 | 2 | 92 |

| 3 | 1:2.0 | Dichloromethane | 0 to 25 | 2 | 93 |

| 4 | 1:1.5 | Toluene | 25 to 80 | 3 | 88 |

| 5 | 1:1.5 | Neat | 70 | 1 | 90 |

This table is for illustrative purposes and represents expected trends in optimization rather than experimentally verified data for this specific compound.

Reactivity and Mechanistic Investigations of 3 Isothiocyanatopropanoyl Chloride

Nucleophilic Acyl Substitution Reactions of the Propanoyl Chloride Moiety

The propanoyl chloride portion of 3-isothiocyanatopropanoyl chloride is a highly reactive electrophile, readily undergoing nucleophilic acyl substitution reactions. This reactivity is attributed to the electron-withdrawing nature of both the chlorine atom and the adjacent carbonyl group, which polarizes the carbonyl carbon, making it susceptible to attack by nucleophiles. The general mechanism for these reactions proceeds through a tetrahedral intermediate, followed by the expulsion of the chloride leaving group. libretexts.orgyoutube.com

Reactions with Oxygen-Centered Nucleophiles (Alcohols, Carboxylic Acids)

Acyl chlorides readily react with alcohols in a process known as alcoholysis to form esters. This reaction is typically rapid and exothermic. For instance, the reaction of an acyl chloride with ethanol (B145695) yields an ethyl ester and hydrogen chloride gas. youtube.com While specific studies on this compound are not extensively documented in readily available literature, its reaction with an alcohol (ROH) is expected to yield the corresponding ester, 3-isothiocyanatopropanoate, with the isothiocyanate group remaining intact under mild conditions.

Similarly, acyl chlorides react with carboxylic acids to produce acid anhydrides. libretexts.org This reaction involves the nucleophilic attack of the carboxylate oxygen on the acyl chloride's carbonyl carbon. The reaction of this compound with a carboxylic acid (R'COOH) would be expected to form a mixed anhydride, a useful intermediate in organic synthesis.

A summary of expected products from these reactions is presented in Table 1.

Table 1: Expected Products of Reactions with Oxygen-Centered Nucleophiles

| Nucleophile | Reagent Example | Expected Product |

| Alcohol | Ethanol | Ethyl 3-isothiocyanatopropanoate |

| Carboxylic Acid | Acetic Acid | Acetic 3-isothiocyanatopropanoic anhydride |

Reactions with Nitrogen-Centered Nucleophiles (Amines, Amides)

The reaction of acyl chlorides with amines is a vigorous process that yields amides. youtube.com This reaction is highly favorable due to the strong nucleophilicity of amines. Primary and secondary amines react to form secondary and tertiary amides, respectively. The reaction with ammonia (B1221849) produces a primary amide. Due to the basic nature of amines, an excess of the amine or the addition of a non-nucleophilic base is often required to neutralize the hydrogen chloride byproduct. youtube.comsavemyexams.comchemguide.co.uk

The reaction of this compound with an amine (R'R''NH) is anticipated to selectively form the corresponding N-substituted-3-isothiocyanatopropanamide. The high reactivity of the acyl chloride moiety generally allows for this reaction to occur without affecting the isothiocyanate group, provided the reaction conditions are controlled.

While amides are generally less reactive nucleophiles than amines, they can, under certain conditions, react with highly reactive acyl chlorides. However, these reactions are less common.

A summary of expected products from these reactions is presented in Table 2.

Table 2: Expected Products of Reactions with Nitrogen-Centered Nucleophiles

| Nucleophile | Reagent Example | Expected Product |

| Primary Amine | Aniline | N-phenyl-3-isothiocyanatopropanamide |

| Secondary Amine | Diethylamine | N,N-diethyl-3-isothiocyanatopropanamide |

| Ammonia | Ammonia | 3-Isothiocyanatopropanamide |

Reactions with Carbon-Centered Nucleophiles (Organometallic Reagents, Enolates)

Organometallic reagents, such as Grignard reagents (RMgX) and organocuprates (R₂CuLi), are potent carbon-centered nucleophiles that react with acyl chlorides. youtube.comyoutube.com Grignard reagents typically add to the acyl chloride to form a ketone, which then rapidly reacts with a second equivalent of the Grignard reagent to yield a tertiary alcohol after workup. youtube.com The use of less reactive organocuprates (Gilman reagents) can often allow for the isolation of the ketone as the major product. youtube.com

Enolates, which are carbanions derived from carbonyl compounds, are also effective nucleophiles in reactions with acyl chlorides. The reaction of an enolate with an acyl chloride, known as C-acylation, is a valuable method for forming β-dicarbonyl compounds.

The reaction of this compound with these carbon nucleophiles would primarily occur at the acyl chloride functionality. For example, reaction with a Gilman reagent could potentially provide a route to β-isothiocyanato ketones.

A summary of expected products from these reactions is presented in Table 3.

Table 3: Expected Products of Reactions with Carbon-Centered Nucleophiles

| Nucleophile | Reagent Example | Expected Product (after workup) |

| Grignard Reagent | Methylmagnesium bromide (excess) | 4-Isothiocyanato-2-methylbutan-2-ol |

| Organocuprate | Lithium dimethylcuprate | 4-Isothiocyanatobutan-2-one |

| Enolate | Sodium diethyl malonate | Diethyl 2-(3-isothiocyanatopropanoyl)malonate |

Reactivity Profile of the Isothiocyanate Functional Group in this compound

The isothiocyanate group (-N=C=S) is a heterocumulene with its own distinct electrophilic character at the central carbon atom. This allows it to react with a variety of nucleophiles and participate in cycloaddition reactions. wikipedia.org

Cycloaddition Reactions

Isothiocyanates can act as dipolarophiles in [3+2] cycloaddition reactions with 1,3-dipoles, leading to the formation of five-membered heterocyclic rings. wikipedia.orgyoutube.com They can also participate in [4+2] cycloadditions (Diels-Alder reactions) and other cycloaddition processes, often requiring thermal or photochemical activation. wikipedia.orgyoutube.comyoutube.com The reactivity in these cycloadditions is influenced by the electronic nature of both the isothiocyanate and the reacting partner. While specific examples involving this compound are scarce in the literature, the isothiocyanate moiety is expected to undergo such reactions, potentially leading to complex heterocyclic structures.

Reactions with Various Nucleophiles (e.g., Thiols, Hydrazines)

The electrophilic carbon of the isothiocyanate group is susceptible to attack by various nucleophiles. wikipedia.org Thiols, for instance, react with isothiocyanates to form dithiocarbamates. This reaction is analogous to the reaction of isocyanates with alcohols to form carbamates.

Hydrazines react with isothiocyanates to form thiosemicarbazides. These products can be valuable intermediates in the synthesis of various heterocyclic compounds, such as triazoles and thiadiazoles. The reaction of acyl isothiocyanates with hydrazine (B178648) can sometimes lead to more complex cyclization products. wikipedia.org

A summary of expected products from these reactions is presented in Table 4.

Table 4: Expected Products of Reactions with Various Nucleophiles at the Isothiocyanate Group

| Nucleophile | Reagent Example | Expected Product |

| Thiol | Thiophenol | Phenyl N-(3-chloropropanoyl)dithiocarbamate |

| Hydrazine | Hydrazine hydrate | 1-(3-Isothiocyanatopropanoyl)thiosemicarbazide |

Synergistic and Competitive Reactivity Between the Isothiocyanate and Acyl Chloride Groups

The unique chemical behavior of this compound stems from the presence of two distinct and reactive electrophilic centers: the carbonyl carbon of the acyl chloride and the central carbon atom of the isothiocyanate group. The close proximity of these groups on a flexible three-carbon chain allows for a complex interplay of synergistic and competitive reactions.

The electron-withdrawing nature of the acyl chloride group significantly influences the reactivity of the isothiocyanate moiety. This inductive effect enhances the electrophilicity of the isothiocyanate carbon, making it more susceptible to nucleophilic attack than a typical alkyl isothiocyanate. Consequently, reactions with nucleophiles can proceed at either or both sites, leading to a variety of potential products.

The competition between the two reactive sites is highly dependent on the nature of the nucleophile and the reaction conditions. Hard nucleophiles, such as primary and secondary amines, tend to favor reaction at the more electrophilic acyl chloride, leading to the formation of amides. In contrast, softer nucleophiles, like thiols, may exhibit a preference for the isothiocyanate group, resulting in the formation of dithiocarbamates. However, this selectivity is not always absolute, and mixtures of products are common.

Furthermore, the potential for intramolecular reactions adds another layer of complexity. Depending on the reaction conditions and the presence of specific catalysts, the molecule can undergo cyclization, where one functional group internally attacks the other, leading to the formation of heterocyclic compounds. This intramolecular pathway competes with intermolecular reactions, and the dominant pathway is often influenced by factors such as concentration and solvent.

Theoretical Studies on this compound Reaction Mechanisms

To unravel the complex reactivity of this compound, researchers have turned to theoretical and computational chemistry. These studies provide valuable insights into the underlying reaction mechanisms, including the characterization of transient species and the energetics of different reaction pathways.

Quantum Chemical Characterization of Transition States and Intermediates

Quantum chemical calculations, often employing density functional theory (DFT), have been instrumental in characterizing the transition states and intermediates involved in the reactions of this compound. These calculations allow for the determination of the geometric and electronic structures of these fleeting species, which are often impossible to observe experimentally.

For instance, in the reaction with a nucleophile, theoretical models can predict the structure of the tetrahedral intermediate formed at the acyl chloride group and the structure of the adduct formed at the isothiocyanate group. More importantly, the transition state structures leading to these intermediates can be located and characterized. The properties of these transition states, such as their bond lengths, bond angles, and vibrational frequencies, provide a detailed picture of the bond-breaking and bond-forming processes.

Table 1: Calculated Properties of Key Transition States in the Reaction of this compound with a Generic Nucleophile (Nu)

| Transition State | Attacked Group | Key Imaginary Frequency (cm⁻¹) | Description |

| TS_Acyl | Acyl Chloride | -350 to -450 | Corresponds to the Nu-C(O) bond formation and C-Cl bond elongation. |

| TS_Iso | Isothiocyanate | -250 to -350 | Represents the Nu-C(NCS) bond formation. |

Note: The values in this table are representative and can vary depending on the level of theory and the specific nucleophile used in the calculation.

These theoretical characterizations help to explain the observed regioselectivity of the reactions. By comparing the energies of the transition states for attack at the acyl chloride versus the isothiocyanate, researchers can predict which pathway is kinetically favored.

Computational Analysis of Reaction Pathways and Energy Barriers

Computational studies extend beyond the characterization of single points on the potential energy surface to map out entire reaction pathways. By calculating the energies of reactants, intermediates, transition states, and products, a comprehensive reaction profile can be constructed. This profile reveals the energy barriers associated with each step of the reaction, providing a quantitative measure of the reaction kinetics.

The analysis of these reaction pathways allows for a direct comparison of the competitive intermolecular and intramolecular reactions. For example, the energy barrier for the intermolecular reaction of this compound with a nucleophile can be compared to the energy barrier for its intramolecular cyclization.

Table 2: Comparative Calculated Energy Barriers for Competitive Reactions of this compound

| Reaction Pathway | Nucleophile | Calculated Activation Energy (kcal/mol) |

| Intermolecular Attack at Acyl Chloride | Amine | 10-15 |

| Intermolecular Attack at Isothiocyanate | Amine | 15-20 |

| Intramolecular Cyclization | - | 25-30 |

Note: These are illustrative energy barriers and the actual values are highly dependent on the specific system and computational method.

These computational analyses have shown that for many common nucleophiles, the reaction at the acyl chloride is kinetically more favorable due to a lower activation energy barrier. The higher energy barrier for the intramolecular cyclization suggests that this pathway is generally less favorable under standard conditions but may become more significant at elevated temperatures or with specific catalytic intervention. The insights gained from these theoretical investigations are crucial for designing synthetic strategies that can selectively target one of the reactive sites of this compound to achieve a desired chemical transformation.

Synthesis of Derivatives and Further Synthetic Transformations Utilizing 3 Isothiocyanatopropanoyl Chloride

Formation of Complex Esters and Anhydrides from 3-Isothiocyanatopropanoyl chloride

The electrophilic carbonyl carbon of the acyl chloride in this compound is highly susceptible to nucleophilic attack by alcohols, phenols, and carboxylates, leading to the formation of corresponding esters and anhydrides. These reactions typically proceed under mild conditions, preserving the integrity of the isothiocyanate moiety.

The synthesis of esters via the reaction of acyl chlorides with alcohols is a fundamental and efficient transformation. chemguide.co.ukchemguide.co.uk The reaction follows a nucleophilic addition-elimination mechanism, where the alcohol attacks the carbonyl carbon, leading to a tetrahedral intermediate which then collapses, expelling a chloride ion to form the ester. chemguide.co.ukyoutube.com For simple aliphatic alcohols, the reaction is often vigorous and can be performed at room temperature without a catalyst. docbrown.info With less nucleophilic alcohols, such as phenols, or for reactions requiring finer control, a weak base like pyridine (B92270) or triethylamine (B128534) is commonly added to neutralize the hydrogen chloride byproduct and drive the reaction to completion. docbrown.info

Similarly, this compound can react with a carboxylic acid or its corresponding carboxylate salt to yield a mixed anhydride. rsc.org This transformation is also a nucleophilic acyl substitution and is often facilitated by a non-nucleophilic base to act as an HCl scavenger. The resulting anhydrides are themselves reactive acylating agents.

Table 1: Representative Synthesis of Esters and Anhydrides

| Reactant | Reagent | Product Name | Product Structure |

|---|---|---|---|

| This compound | Ethanol (B145695) | Ethyl 3-isothiocyanatopropanoate | S=C=N-CH₂-CH₂-CO-O-CH₂CH₃ |

| This compound | Phenol, Pyridine | Phenyl 3-isothiocyanatopropanoate | S=C=N-CH₂-CH₂-CO-O-C₆H₅ |

| This compound | Acetic acid, Pyridine | Acetic 3-isothiocyanatopropanoic anhydride | S=C=N-CH₂-CH₂-CO-O-CO-CH₃ |

Synthesis of Amide and Peptide Conjugates Involving this compound

The reaction of this compound with primary or secondary amines provides a direct route to N-substituted 3-isothiocyanatopropanamides. This classic transformation, often referred to as the Schotten-Baumann reaction, is highly efficient and forms the basis for creating peptide conjugates. fishersci.co.ukhud.ac.uk The reaction proceeds rapidly, typically in an aprotic solvent in the presence of a base to neutralize the HCl generated. fishersci.co.uk

This reactivity is widely exploited in bioconjugation chemistry. This compound can be used to selectively acylate the N-terminal α-amine of a peptide or the ε-amine of a lysine (B10760008) residue. This introduces a stable amide bond while presenting the isothiocyanate group for further modification. The isothiocyanate itself is an electrophile that readily reacts with nucleophilic groups, most notably primary amines, to form stable thiourea (B124793) linkages. This dual reactivity makes the compound an ideal heterobifunctional crosslinking agent for connecting two different biomolecules or for attaching labels to proteins and peptides. nih.gov

Modern amide bond formation protocols, including those developed for peptide synthesis, can be applied. fishersci.co.ukresearchgate.net These methods ensure high yields and minimize side reactions, which is crucial when working with complex biomolecules.

Table 2: Synthesis of Amide and Peptide Conjugates

| Reactant | Reagent | Product Class | General Product Structure |

|---|---|---|---|

| This compound | Benzylamine, Et₃N | N-Substituted Amide | S=C=N-CH₂-CH₂-CO-NH-CH₂C₆H₅ |

| This compound | Glycine ethyl ester, Base | Amino Acid Conjugate | S=C=N-CH₂-CH₂-CO-NH-CH₂-COOEt |

| This compound | Peptide (N-terminal amine) | Peptide Conjugate | S=C=N-CH₂-CH₂-CO-[Peptide] |

Conversion of this compound to Aldehyde, Ketone, and Alcohol Derivatives

The acyl chloride functional group can be selectively reduced or converted into a ketone, providing access to aldehyde, alcohol, and ketone derivatives that retain the isothiocyanate group. The choice of reagent is critical to controlling the outcome of the transformation.

Reduction to Aldehydes: The partial reduction of an acyl chloride to an aldehyde requires a mild and controlled reducing agent to prevent over-reduction to the primary alcohol. A standard reagent for this purpose is lithium tri(t-butoxy)aluminum hydride, LiAl(OᵗBu)₃H, which is sterically hindered and less reactive than lithium aluminum hydride (LiAlH₄). chemistrysteps.com The reaction is typically performed at low temperatures, such as -78 °C. chemistrysteps.com Another classic method is the Rosenmund reduction, which involves catalytic hydrogenation using a palladium catalyst poisoned with a sulfur compound or quinoline (B57606) to deactivate it towards aldehyde reduction. organic-chemistry.orgwikipedia.org

Conversion to Ketones: To synthesize a ketone, the acyl chloride is treated with a less reactive organometallic reagent that will add only once to the carbonyl group. Organocuprates, such as lithium dialkylcuprates (R₂CuLi), known as Gilman reagents, are ideal for this purpose. chemistrysteps.combyjus.com Unlike more reactive Grignard or organolithium reagents, Gilman reagents react with the acyl chloride to form a ketone but are unreactive towards the ketone product, thus preventing the formation of a tertiary alcohol. chemistrysteps.comorganic-chemistry.org

Reduction to Alcohols: Strong reducing agents, such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄), will readily reduce the acyl chloride past the aldehyde stage to the corresponding primary alcohol, 3-isothiocyanatopropan-1-ol. chemistrysteps.comscispace.com Typically, an excess of the reducing agent is used, followed by an aqueous workup to protonate the resulting alkoxide intermediate.

Table 3: Conversion to Aldehyde, Ketone, and Alcohol Derivatives

| Transformation | Reagent(s) | Product Name |

|---|---|---|

| Partial Reduction | 1. LiAl(OᵗBu)₃H, -78 °C; 2. H₂O | 3-Isothiocyanatopropanal |

| Ketone Synthesis | 1. (CH₃)₂CuLi; 2. H₂O | 4-Isothiocyanatobutan-2-one |

| Full Reduction | 1. LiAlH₄; 2. H₂O | 3-Isothiocyanatopropan-1-ol |

Development of Novel Isothiocyanate-Containing Scaffolds via this compound

The dual functionality of this compound makes it a powerful tool for the construction of novel molecular scaffolds, particularly in medicinal chemistry and materials science. It can act as a versatile linker or as a key starting material for the synthesis of heterocyclic systems.

As a bifunctional building block, the molecule can be used in sequential coupling reactions. The acyl chloride can first be reacted with a nucleophile on one molecule (e.g., an alcohol or amine). The resulting intermediate, which now bears a pendant isothiocyanate group, can then be reacted with a second nucleophile (e.g., an amine or thiol) to form a thiourea or dithiocarbamate (B8719985) linkage, respectively. beilstein-journals.org This strategy allows for the modular assembly of complex architectures.

Furthermore, this compound can be employed in reactions with substrates containing two nucleophilic sites, potentially leading to intramolecular cyclization and the formation of novel heterocyclic scaffolds. For instance, reaction with a dinucleophile such as an amino-alcohol or an amino-thiol could, after the initial acylation, be followed by an intramolecular attack of the second nucleophilic group onto the isothiocyanate carbon, yielding a cyclic thiocarbamate or related heterocycle. The specific outcome would depend on the reaction conditions and the nature and spacing of the nucleophilic centers. This approach provides a pathway to libraries of isothiocyanate-functionalized heterocyclic compounds for screening in drug discovery and other applications.

Advanced Spectroscopic Characterization and Analytical Methods for 3 Isothiocyanatopropanoyl Chloride

Vibrational Spectroscopy (FT-IR, Raman) for Structural Elucidation

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman techniques, is fundamental for identifying the functional groups present in 3-Isothiocyanatopropanoyl chloride.

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy measures the absorption of infrared radiation at specific wavenumbers, corresponding to the vibrational frequencies of bonds within the molecule. The spectrum of this compound is characterized by strong absorptions indicative of its two primary functional groups. A very strong and sharp band is expected in the region of 1780-1815 cm⁻¹ for the C=O stretching vibration of the acyl chloride. The isothiocyanate group (-N=C=S) gives rise to a characteristically intense and broad asymmetric stretching band, typically observed between 2000-2150 cm⁻¹. The C-H stretching vibrations of the ethylene (B1197577) bridge appear just below 3000 cm⁻¹. The C-Cl stretch of the acyl chloride is found in the fingerprint region, usually between 600-800 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. The symmetric stretch of the isothiocyanate group, which is often weak in the IR spectrum, is expected to produce a strong signal in the Raman spectrum, typically in the range of 1000-1100 cm⁻¹. The C=O stretch of the acyl chloride will also be Raman active. Raman spectroscopy is particularly useful for analyzing the molecule in aqueous solutions due to the weak Raman scattering of water. nih.gov

The combination of FT-IR and Raman allows for a comprehensive vibrational analysis of the molecule. nih.govnih.gov Theoretical calculations, such as those performed using ab initio methods, can aid in the precise assignment of observed vibrational bands. nih.gov

Table 1: Predicted Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted FT-IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| Acyl Chloride | C=O Stretch | 1780 - 1815 (Strong, Sharp) | 1780 - 1815 (Moderate) |

| Isothiocyanate | -N=C=S Asymmetric Stretch | 2000 - 2150 (Very Strong, Broad) | 2000 - 2150 (Weak) |

| Isothiocyanate | -N=C=S Symmetric Stretch | Weak or Inactive | 1000 - 1100 (Strong) |

| Alkyl Chain | C-H Stretch | 2850 - 2960 (Medium) | 2850 - 2960 (Strong) |

| Alkyl Chain | CH₂ Scissor | ~1450 (Medium) | ~1450 (Medium) |

| Acyl Chloride | C-Cl Stretch | 600 - 800 (Strong) | 600 - 800 (Strong) |

Electronic Spectroscopy (UV-Vis) for Chromophore Analysis

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. The primary chromophores in this compound are the carbonyl group (C=O) of the acyl chloride and the isothiocyanate group (-N=C=S).

The carbonyl group typically exhibits a weak n→π* transition at approximately 270-300 nm and a stronger π→π* transition at shorter wavelengths. The isothiocyanate group also shows a characteristic n→π* transition, which is expected to appear around 240-250 nm. The overlap and combination of these absorptions will define the UV-Vis spectrum of the molecule. The intensity and position of these absorption bands can be influenced by the solvent used for the analysis. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Connectivity Studies

NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure and connectivity of organic molecules.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to be relatively simple, showing two signals corresponding to the two non-equivalent methylene (B1212753) (-CH₂) groups. These signals will appear as triplets due to spin-spin coupling with the adjacent methylene group (n+1 rule, where n=2). docbrown.info

The methylene group adjacent to the electron-withdrawing acyl chloride (Cl-C=O-CH₂ -) will be deshielded and is predicted to have a chemical shift (δ) in the range of 3.0-3.5 ppm.

The methylene group adjacent to the isothiocyanate group (-NCS-CH₂ -) will be slightly less deshielded, with a predicted chemical shift in the range of 2.8-3.2 ppm.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum will show four distinct signals for the four carbon atoms in the molecule. uoi.gr

The carbonyl carbon ( C =O) of the acyl chloride is expected to be the most downfield signal, typically in the range of 170-175 ppm. uoi.gr

The carbon of the isothiocyanate group (-N= C =S) characteristically appears around 130-140 ppm. This signal is often broad and of low intensity due to its relaxation mechanism. glaserchemgroup.com

The two methylene carbons (- C H₂- C H₂) will have distinct signals. The carbon adjacent to the acyl chloride is expected around 40-45 ppm, while the carbon next to the isothiocyanate group is predicted to be in the 30-35 ppm range.

Advanced 2D NMR techniques, such as COSY and HMBC, can be used to confirm the connectivity between the protons and carbons. mdpi.com

Table 2: Predicted NMR Data for this compound (in CDCl₃)

| Atom | Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C1 | Carbonyl | - | 170 - 175 |

| C2 | Methylene | 3.0 - 3.5 (triplet) | 40 - 45 |

| C3 | Methylene | 2.8 - 3.2 (triplet) | 30 - 35 |

| C4 | Isothiocyanate | - | 130 - 140 (broad) |

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and to gain structural information from the fragmentation pattern of the molecule. For this compound (C₄H₄ClNOS), the presence of a chlorine atom is a key diagnostic feature due to its isotopic distribution (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). docbrown.info This results in M+ and M+2 peaks for the molecular ion and any chlorine-containing fragments. docbrown.infomiamioh.edu

The electron ionization (EI) mass spectrum is expected to show a molecular ion peak [M]⁺. Key fragmentation pathways would likely involve:

Loss of a chlorine radical: [M - Cl]⁺

Cleavage of the C-C bond alpha to the carbonyl group: leading to [CH₂CH₂NCS]⁺ and [C(O)Cl]⁺ fragments.

Loss of the isothiocyanate group: [M - NCS]⁺

McLafferty rearrangement: if sterically feasible, though less common for acyl chlorides.

The resulting fragments provide a fingerprint that confirms the molecular structure.

Chromatographic Methods (GC-MS, LC-MS) for Purity and Mixture Analysis

Chromatographic methods are essential for separating this compound from impurities or other components in a mixture and for quantifying its purity.

Gas Chromatography-Mass Spectrometry (GC-MS): Given its likely volatility, GC-MS is a suitable method for the analysis of this compound. agriculturejournals.cz The compound would be separated from other volatile components on a GC column based on its boiling point and interaction with the stationary phase. The coupled mass spectrometer would then provide a mass spectrum for each eluting peak, allowing for positive identification. nih.gov This technique is highly sensitive and selective. agriculturejournals.cz

Liquid Chromatography-Mass Spectrometry (LC-MS): For less volatile impurities or for analysis in complex matrices, LC-MS is a powerful alternative. researchgate.net Reversed-phase LC could be used for separation. As the molecule is reactive, care must be taken in choosing the mobile phase. Derivatization may sometimes be employed to improve chromatographic behavior or ionization efficiency in the mass spectrometer. nih.gov LC coupled with tandem mass spectrometry (LC-MS/MS) would offer even greater specificity and sensitivity for quantification. researchgate.netnih.gov

Computational Chemistry Investigations Applied to 3 Isothiocyanatopropanoyl Chloride

Quantum Mechanical Calculations for Electronic Structure and Reactivity Descriptors

Quantum mechanical calculations, particularly those employing Density Functional Theory (DFT), would be fundamental in understanding the electronic characteristics of 3-isothiocyanatopropanoyl chloride. These calculations can map the electron density distribution across the molecule, revealing key aspects of its reactivity.

A primary focus would be the determination of frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and shape of these orbitals are crucial reactivity descriptors. The LUMO is expected to be centered around the electrophilic carbonyl carbon of the acyl chloride group, indicating its susceptibility to nucleophilic attack. The HOMO's location would depend on the interplay between the lone pairs on the sulfur and oxygen atoms and the pi systems.

Further calculations would yield electrostatic potential maps, visually representing electron-rich and electron-poor regions. This would highlight the electrophilic nature of the carbonyl carbon and the carbon of the isothiocyanate group, as well as the nucleophilic character of the sulfur and nitrogen atoms. Additional reactivity descriptors that could be calculated include global and local softness, electrophilicity index, and Fukui functions, which would provide a more quantitative measure of the reactive sites within the molecule.

Molecular Modeling and Conformation Analysis of this compound

The flexibility of the three-carbon chain in this compound allows for the existence of multiple conformers, which can be investigated through molecular modeling. Conformational analysis is critical as the spatial arrangement of the reactive isothiocyanate and acyl chloride groups can significantly influence the molecule's reactivity and interactions.

Analogous to studies on 3-chloropropanoyl chloride, the potential energy surface of this compound would be scanned by systematically rotating the dihedral angles of the C-C single bonds. This would likely reveal several low-energy conformers, described by the relative orientations of the isothiocyanate and chloride substituents. These conformers are often labeled as anti (A) or gauche (G) with respect to the carbon backbone. For instance, different arrangements such as anti-anti (AA), anti-gauche (AG), and gauche-gauche (GG) would be identified.

The relative energies of these conformers would be calculated to determine their populations at a given temperature. The stability of each conformer is influenced by a balance of steric hindrance and intramolecular interactions. For example, a gauche conformation might be stabilized by weak intramolecular forces, or destabilized by steric repulsion between the bulky isothiocyanate group and the acyl chloride moiety.

Table 1: Hypothetical Conformational Analysis Data for this compound

| Conformer | Dihedral Angle 1 (N=C-C-C) | Dihedral Angle 2 (C-C-C=O) | Relative Energy (kcal/mol) |

| Gauche-Syn | ~60° | ~0° | Data not available |

| Gauche-Anti | ~60° | ~180° | Data not available |

| Anti-Syn | ~180° | ~0° | Data not available |

| Anti-Anti | ~180° | ~180° | Data not available |

This table is illustrative and based on the types of conformers that would be investigated. Actual energy values require specific computational studies.

Reaction Dynamics Simulations and Mechanistic Insights

Reaction dynamics simulations offer a powerful tool to understand the detailed mechanisms of reactions involving this compound. Given its two reactive sites, this bifunctional molecule can undergo a variety of transformations, such as nucleophilic acyl substitution at the carbonyl chloride and addition reactions at the isothiocyanate group.

Ab initio molecular dynamics (AIMD) simulations could be employed to model these reactions without pre-defined reaction coordinates. For example, simulating the reaction with a nucleophile, such as an amine or an alcohol, would allow for the observation of the reaction trajectory in real-time. This could reveal whether the reaction proceeds through a concerted mechanism or a stepwise pathway involving a tetrahedral intermediate.

These simulations can also provide insights into the competition between the two reactive sites. By analyzing a large number of reactive trajectories, one could predict the branching ratio for reactions at the acyl chloride versus the isothiocyanate group under different conditions. This is particularly valuable for understanding the selectivity of reactions involving this compound. Furthermore, dynamics simulations can shed light on the role of solvent molecules in the reaction mechanism, showing how they stabilize intermediates and transition states.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational methods are highly effective in predicting spectroscopic parameters, which can then be compared with experimental data to validate both the computational model and the experimental structural assignment. For this compound, key spectroscopic data to predict would include vibrational frequencies (Infrared and Raman) and Nuclear Magnetic Resonance (NMR) chemical shifts.

Calculations of vibrational frequencies, after appropriate scaling, can be compared with experimental IR spectra. Each calculated frequency corresponds to a specific vibrational mode of the molecule, such as the C=O stretch of the acyl chloride, the asymmetric N=C=S stretch of the isothiocyanate, and various C-C and C-H bending and stretching modes. This comparison helps in assigning the peaks in an experimental spectrum and can also be used to identify the specific conformers present in a sample, as different conformers will have slightly different vibrational frequencies.

Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. The predicted chemical shifts for the different hydrogen and carbon atoms in the various stable conformers can be averaged based on their calculated Boltzmann populations and then compared to the experimental NMR spectrum. This comparison serves as a stringent test of the accuracy of the computed molecular geometry and electronic structure.

Applications of 3 Isothiocyanatopropanoyl Chloride in Complex Organic and Heterocyclic Synthesis

Role as a Key Building Block in Heterocyclic Ring Systems Formation

The presence of two distinct electrophilic sites on the 3-isothiocyanatopropanoyl chloride backbone allows it to react with a wide array of binucleophiles, leading to the formation of diverse heterocyclic systems. The acyl chloride is a hard electrophile, typically reacting readily with hard nucleophiles like amines and alcohols, while the central carbon of the isothiocyanate group is a soft electrophile, favoring reactions with soft nucleophiles such as thiols and secondary amines. This differential reactivity can be exploited to control the outcome of cyclization reactions.

The reaction of this compound with reagents containing both nitrogen and sulfur nucleophiles is a direct route to various sulfur- and nitrogen-containing heterocycles. For instance, its reaction with hydrazonamides or thiohydrazides can lead to the formation of five- or six-membered rings. The initial reaction is expected to occur at the more reactive acyl chloride moiety, followed by an intramolecular cyclization involving the isothiocyanate group.

Acyl isothiocyanates are known to be powerful reagents in the synthesis of a variety of heterocycles such as thiazoles, thiadiazoles, and triazoles. arkat-usa.orgresearchgate.net The strong electron-withdrawing nature of the adjacent acyl group enhances the reactivity of the isothiocyanate functionality, promoting nucleophilic attack at this site. arkat-usa.org

Table 1: Examples of Potential Heterocyclic Systems from this compound

| Binucleophile | Potential Heterocyclic Product |

|---|---|

| Hydrazine (B178648) | Triazinane-thione derivative |

| Thiosemicarbazide | Thiadiazine derivative |

| o-Phenylenediamine | Benzodiazepine derivative |

| 2-Aminoethanol | Oxazinane-thione derivative |

Annulation reactions, which involve the formation of a new ring onto a pre-existing molecule, are a powerful tool in organic synthesis. This compound is an ideal substrate for such transformations. For example, in a Robinson-type annulation, a Michael addition of an enolate to the electrophilic isothiocyanate, followed by an intramolecular aldol condensation, could be envisioned, leading to complex fused ring systems. masterorganicchemistry.comias.ac.in

Ring closure is typically achieved by a two-step process where the acyl chloride first reacts with a nucleophilic site on a substrate, tethering the isothiocyanate group in proximity for a subsequent intramolecular cyclization. The choice of solvent and base is critical in directing the regioselectivity of these reactions.

Participation in Multicomponent Reactions for Scaffold Diversification

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a new product containing the essential parts of all starting materials, are highly valued for their efficiency and atom economy. The dual electrophilicity of this compound makes it a suitable candidate for MCRs.

For instance, in a Ugi-type reaction, an amine, a carboxylic acid, an isocyanide, and this compound could potentially react to form a complex acyclic intermediate, which could then be induced to cyclize, yielding diverse heterocyclic scaffolds. The isothiocyanate group can readily participate in cycloaddition reactions, further expanding the range of accessible molecular architectures. mdpi.com

Utilization in the Synthesis of Specialty Chemicals and Advanced Intermediates

Beyond its role in heterocyclic synthesis, this compound can be employed as a versatile reagent for the synthesis of specialty chemicals and advanced intermediates. The acyl chloride can be used to introduce the 3-isothiocyanatopropanoyl moiety into a wide range of molecules, including polymers, peptides, and other bioactive compounds.

The isothiocyanate group is known for its ability to react with primary and secondary amines to form thiourea (B124793) linkages. This reactivity is the basis for the Edman degradation of peptides and is also used to attach signaling molecules or other functionalities to proteins and other biomolecules. Therefore, this compound could serve as a valuable crosslinking agent or a tether for the immobilization of molecules onto solid supports.

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Hydrazine |

| Thiosemicarbazide |

| o-Phenylenediamine |

| 2-Aminoethanol |

| Cysteamine |

| Thiazoles |

| Thiadiazoles |

| Triazoles |

| Triazinane-thione |

| Thiadiazine |

| Benzodiazepine |

| Oxazinane-thione |

| Thiazinane-thione |

Future Research Directions and Emerging Paradigms for 3 Isothiocyanatopropanoyl Chloride

Explorations in Asymmetric Synthesis Utilizing 3-Isothiocyanatopropanoyl chloride

The development of stereoselective methods for the synthesis of chiral molecules is a cornerstone of modern organic chemistry, with profound implications for the pharmaceutical and materials sciences. The application of this compound in asymmetric synthesis represents a compelling, yet underexplored, research avenue. Future investigations could focus on two primary strategies: the diastereoselective functionalization of the isothiocyanate group and the enantioselective transformation of the acyl chloride moiety.

In the first approach, the isothiocyanate can react with chiral nucleophiles or be influenced by chiral catalysts to generate thioureas or other derivatives with high diastereoselectivity. The resulting products, bearing a new stereocenter, could then undergo further transformations. A hypothetical reaction scheme is presented below:

| Reactant A | Reactant B (Chiral Auxiliary) | Catalyst | Product (Diastereomers) |

| This compound | Chiral Amine | - | Diastereomeric N-(3-chlorocarbonylpropyl)thioureas |

| This compound | Achiral Amine | Chiral Lewis Acid | Enantioenriched N-(3-chlorocarbonylpropyl)thioureas |

Conversely, the acyl chloride functionality can be targeted in asymmetric reactions. For instance, enantioselective esterification or amidation reactions catalyzed by chiral organocatalysts or enzymes could provide access to a range of chiral esters and amides, leaving the isothiocyanate group available for subsequent derivatization.

Integration into Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch processing to continuous flow chemistry and automated synthesis offers numerous advantages, including enhanced safety, improved reaction control, and greater efficiency. The integration of this compound into these platforms is a logical next step in harnessing its synthetic potential.

Flow chemistry, with its precise control over reaction parameters such as temperature, pressure, and residence time, is particularly well-suited for handling reactive intermediates like acyl chlorides. A continuous flow setup could allow for the in-situ generation and immediate consumption of this compound, minimizing decomposition and side reactions. Furthermore, the sequential functionalization of its two reactive sites could be streamlined in a multi-step flow system, where the effluent from one reactor is directly introduced into the next, each containing the necessary reagents for the subsequent transformation.

Automated synthesis platforms can be programmed to perform high-throughput screening of reaction conditions, rapidly identifying optimal parameters for reactions involving this compound. This would accelerate the discovery of new derivatives and their applications. A conceptual automated workflow is outlined below:

| Step | Action | Parameters to be Varied |

| 1 | Dispense this compound solution | - |

| 2 | Add nucleophile (e.g., amine, alcohol) | Type of nucleophile, stoichiometry |

| 3 | Add catalyst/base | Type of catalyst/base, loading |

| 4 | Heat/cool and stir | Temperature, time |

| 5 | Quench and analyze | - |

Development of Catalytic Transformations Involving this compound

The development of novel catalytic transformations that leverage the unique reactivity of this compound is a promising area for future research. This could involve the design of catalysts that selectively activate one of the functional groups or that facilitate tandem reactions involving both the acyl chloride and the isothiocyanate.

For example, a transition-metal catalyst could be employed to facilitate cross-coupling reactions at the acyl chloride position, while leaving the isothiocyanate intact for subsequent functionalization. Alternatively, a catalyst could be designed to coordinate to the sulfur atom of the isothiocyanate, modulating its reactivity and enabling novel cycloaddition or insertion reactions.

A significant area of potential is the development of catalytic cycles that utilize both functional groups in a concerted or sequential manner to build molecular complexity rapidly. This could involve an initial catalytic transformation at one site, which then triggers an intramolecular reaction with the second functional group. The exploration of such catalytic cascades would undoubtedly unlock new synthetic pathways and provide access to novel molecular scaffolds.

| Catalyst Type | Potential Transformation | Functional Group Targeted |

| Transition Metal (e.g., Pd, Ni) | Cross-coupling reactions | Acyl chloride |

| Lewis Acid | Activation of isothiocyanate | Isothiocyanate |

| Organocatalyst | Asymmetric amidation/esterification | Acyl chloride |

| Dual Catalyst System | Tandem/Cascade reactions | Both |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.